molecular formula C11H15N5O3 B1663889 ガリデシビル CAS No. 249503-25-1

ガリデシビル

カタログ番号 B1663889
CAS番号: 249503-25-1
分子量: 265.27 g/mol
InChIキー: AMFDITJFBUXZQN-KUBHLMPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The cellular kinase phosphorylates Galidesivir into a triphosphate. This modified triphosphate is mistakenly regarded as natural triphosphate by the virus’s RNA polymerase .


Molecular Structure Analysis

Galidesivir is a potent viral RNA-dependent RNA polymerase inhibitor . The structure–activity analysis showed that Galidesivir triphosphate exhibits more inhibitor activity against RdRp (PDB ID: 7BV2) by forming an attractive charge interaction with Mg 2+ 1005, U20, and ARG553 .


Chemical Reactions Analysis

Galidesivir has shown broad-spectrum action in vitro with EC 50 ranging from 3 to 68 μM against approximately 20 RNA viruses in nine distinct categories, including flaviviruses, paramyxoviruses, bunyaviruses, arenaviruses .


Physical And Chemical Properties Analysis

The physico-chemical properties of Galidesivir were studied using Density Functional Theory .

科学的研究の応用

SARS-CoV-2 の治療

ガリデシビルは、COVID-19 の原因となる SARS-CoV-2 の治療における有効性を評価されてきました。 シリアゴールデンハムスターモデルを用いた研究では、感染前に 24 時間ガリデシビルで治療すると、感染した動物の肺病変が軽減することが示されました .

エボラに対する抗ウイルス活性

当初、エボラウイルス治療のために開発されたガリデシビルは、この致命的なウイルスに対する前臨床試験で有望な結果を示しています。 動物モデルで試験したところ、生存率の向上に成功しています .

広域スペクトル抗ウイルス薬

ガリデシビルは、RNA ウイルスの複製を阻害するヌクレオシドアナログです。 前臨床試験で、さまざまな RNA ウイルスに対して有望な結果を示しており、広域スペクトル抗ウイルス薬としての可能性を示しています .

インシリコ評価

ガリデシビルのさまざまなウイルス標的に対する潜在的な阻害活性を評価するために、インシリコ研究が行われてきました。 これらの研究は、薬物の作用機序と潜在的な有効性を理解するのに役立ちます .

抗ウイルス薬の環境影響

ガリデシビルを含む抗ウイルス薬の環境影響に関する研究も行われています。 これらの薬物の開発と使用には、環境への影響を理解することが不可欠です .

潜在的な標的と阻害剤

ガリデシビルは、潜在的なウイルス標的との相互作用と、抗ウイルス活性に不可欠な阻害剤としての作用について研究されてきました .

Safety and Hazards

Galidesivir is generally safe and well-tolerated . It is currently under phase 1 human trial in Brazil for coronavirus .

将来の方向性

Galidesivir is one of several antiviral drugs being tested for coronavirus disease 2019 . On April 9, 2020, BioCryst opened enrollment into a randomized, double-blind, placebo-controlled clinical trial to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19 .

生化学分析

Biochemical Properties

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Cellular Effects

Galidesivir has broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses . It has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .

Molecular Mechanism

The molecular mechanism of Galidesivir involves its binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Temporal Effects in Laboratory Settings

It has been shown to have broad-spectrum antiviral effectiveness against a range of RNA virus families .

Dosage Effects in Animal Models

In animal models, Galidesivir has been demonstrated to protect against both Ebola and Marburg viruses, even when administered up to 48 hours after infection . The effects of Galidesivir vary with different dosages in animal models .

Metabolic Pathways

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

Transport and Distribution

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

Subcellular Localization

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

特性

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

249503-25-1
Record name Immucillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALIDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Galidesivir?

A1: Galidesivir is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Galidesivir interact with viral RdRp?

A2: Galidesivir is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]

Q3: What happens after Galidesivir triphosphate is incorporated into the viral RNA?

A3: While early hypotheses proposed that Galidesivir triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a Galidesivir nucleotide, often accumulating truncated RNA products. While Galidesivir can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]

Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect Galidesivir's efficacy?

A4: Yes, the E460D substitution in TBEV RdRp confers resistance to Galidesivir. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]

Q5: What is the molecular formula and weight of Galidesivir?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Galidesivir.

Q6: What viruses has Galidesivir demonstrated efficacy against in vitro?

A6: Galidesivir exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]

Q7: Has Galidesivir shown efficacy in animal models of viral infections?

A7: Yes, Galidesivir has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the Galidesivir-resistant TBEV mutant. [, ]

Q8: Are there any ongoing clinical trials involving Galidesivir?

A8: Yes, Galidesivir has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]

Q9: What is the known resistance mechanism for Galidesivir in TBEV?

A9: The primary resistance mechanism identified for Galidesivir in TBEV is the E460D substitution in the viral RdRp. [, ]

Q10: Does Galidesivir show cross-resistance with other antiviral nucleoside analogs?

A10: Galidesivir-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for Galidesivir. [, ]

Q11: How has computational chemistry been used in Galidesivir research?

A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of Galidesivir with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.

試験管内研究製品の免責事項と情報

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